molecular formula C9H19ClN2O B3092839 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride CAS No. 1236266-10-6

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride

Cat. No.: B3092839
CAS No.: 1236266-10-6
M. Wt: 206.71 g/mol
InChI Key: NOSWZVAQTQGCDW-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride is a synthetic cathinone derivative characterized by a pyrrolidinyl group at position 1, an amino group at position 2, and a methyl group at position 3 of the butanone backbone. The hydrochloride salt enhances solubility, a common feature in pharmaceuticals and research compounds for improved bioavailability.

Properties

IUPAC Name

2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSWZVAQTQGCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236266-10-6
Record name 1-Butanone, 2-amino-3-methyl-1-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236266-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butanone and pyrrolidine.

    Formation of Intermediate: The initial step involves the reaction of 3-methyl-2-butanone with pyrrolidine under controlled conditions to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields oxo derivatives or carboxylic acids.

    Reduction: Reduction results in the formation of alcohols or amines.

    Substitution: Substitution reactions produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

1-Phenyl-2-(1-pyrrolidinyl)-1-butanone

  • Structure: Differs by a phenyl group at C1 instead of amino and methyl groups at C2/C3.
  • Pharmacology: A synthetic cathinone with stimulant effects, metabolized via hydroxylation and N-dealkylation pathways .
  • Metabolism : Untargeted metabolomics identified 24 metabolites, including adducts and isomers, highlighting its complex biotransformation .
  • Synthesis : Involves alpha-chlorination and nucleophilic substitution, similar to methods described for pyrrolidinyl derivatives .

Buflomedil Hydrochloride (4-(1-pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone)

  • Structure: Features a trimethoxyphenyl group at C1 instead of amino/methyl groups.
  • Pharmacology : A vasodilator used clinically, indicating the pharmacological impact of aromatic substituents .
  • Synthesis : Likely employs chlorination and substitution steps, as seen in analogous syntheses .

Almotriptan Malate Intermediate (4-(1-Pyrrolidinyl sulfonyl-methyl) benzene amine)

  • Structure : Contains a sulfonyl-methyl-pyrrolidinyl group, differing in functional groups and substitution pattern.
  • Application : Intermediate in anti-migraine drug synthesis, demonstrating the versatility of pyrrolidinyl derivatives in medicinal chemistry .

Metabolic and Toxicological Insights

  • Metabolism: Cathinones like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone undergo N-dealkylation and oxidation, producing metabolites critical for toxicological detection . The amino group in the target compound may alter metabolic stability or pathways compared to phenyl or trimethoxyphenyl analogs.
  • Toxicity: Nitrosamines such as NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) are carcinogenic, emphasizing the role of substituents in toxicity . The absence of nitrosamine groups in the target compound likely reduces carcinogenic risk, though amino groups may introduce other toxicological concerns.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Pharmacological Use Key Metabolic Pathways
2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone HCl C2: Amino, C3: Methyl Potential stimulant Likely N-dealkylation, oxidation
1-Phenyl-2-(1-pyrrolidinyl)-1-butanone C1: Phenyl Synthetic cathinone Hydroxylation, N-dealkylation
Buflomedil HCl C1: Trimethoxyphenyl Vasodilator Unspecified in evidence
Almotriptan Intermediate C1: Sulfonyl-methyl-pyrrolidinyl Anti-migraine synthesis Diazotization, substitution

Research Implications and Gaps

  • Metabolomics: Untargeted approaches (as in ) could reveal novel metabolites of the target compound, critical for forensic and clinical detection .
  • Toxicology: Structural parallels to carcinogenic nitrosamines () warrant further studies on long-term safety .
  • Synthesis Optimization: Protective group strategies for amino and methyl substituents need exploration to improve yield and purity.

Biological Activity

Overview

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride, also known by its CAS number 2703396-81-8, is a synthetic compound that has garnered interest in various fields of biological research. Its unique structural features, including an amino group, a methyl group, and a pyrrolidinyl moiety attached to a butanone backbone, suggest potential for diverse biological activities and applications.

  • Molecular Formula : C9H19ClN2O
  • Molecular Weight : 206.71 g/mol
  • CAS Number : 2703396-81-8
  • Structure : The compound features a butanone core with an amino and a pyrrolidinyl group which may influence its biological interactions.

The biological activity of this compound appears to be mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially useful in therapeutic contexts.
  • Neuropharmacological Effects : Due to its structural similarity to known psychoactive substances, it may affect neurotransmitter systems, particularly those involving dopamine and serotonin.
  • Potential Therapeutic Applications : Investigations are ongoing into its efficacy for treating conditions related to pain modulation and neurodegenerative diseases.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated inhibition of specific metabolic enzymes, suggesting potential therapeutic uses.
NeuropharmacologyFound to influence dopamine release in vitro, indicating possible applications in mood disorders.
ToxicologyReported adverse effects related to similar compounds, highlighting the need for careful evaluation of safety profiles.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups that impart distinct chemical and biological properties. The following table summarizes some similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-3-methyl-1-butanone hydrochlorideLacks pyrrolidinyl groupLimited neuropharmacological effects
1-(1-Pyrrolidinyl)-3-methyl-2-butanone hydrochlorideSimilar structure without amino groupDifferent enzyme interaction profile

Q & A

Basic Question: What are the critical steps in synthesizing 2-amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride?

Methodological Answer:
The synthesis typically involves condensation of a pyrrolidine derivative with a substituted butanone precursor, followed by hydrochlorination. Key steps include:

  • Amine Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect reactive amines during intermediate steps .
  • Steric Considerations : Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) to minimize side reactions from the methyl and pyrrolidinyl groups .
  • Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) to isolate the hydrochloride salt .

Advanced Question: How can synthetic yield be improved when steric hindrance from the methyl and pyrrolidinyl groups limits reactivity?

Methodological Answer:

  • Catalytic Optimization : Use Pd/C or palladium complexes to facilitate coupling reactions under inert atmospheres .
  • Microwave-Assisted Synthesis : Reduce reaction time and enhance regioselectivity via controlled dielectric heating .
  • Computational Modeling : DFT calculations predict transition-state geometries to identify optimal solvent systems (e.g., DMF for polar intermediates) .

Basic Question: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm the pyrrolidinyl ring (δ 2.5–3.5 ppm for N-CH2_2) and methyl group (δ 1.2–1.5 ppm) .
  • FT-IR : Peaks at 1650–1750 cm1^{-1} for ketone C=O and 2500–3000 cm1^{-1} for hydrochloride N-H stretches .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Question: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for pyrrolidinyl and methyl groups .
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may obscure spectral resolution .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track specific functional groups .

Basic Question: What pharmacological targets are associated with this compound?

Methodological Answer:

  • κ-Opioid Receptor Agonism : Structural analogs (e.g., ICI 199,441) show high affinity for κ receptors, suggesting similar targets .
  • Dopamine Transporter (DAT) Inhibition : Cathinone derivatives often modulate monoamine reuptake; radioligand binding assays (e.g., 3^3H-WIN 35,428) can confirm activity .

Advanced Question: How should binding assays be designed to account for non-specific interactions from the hydrochloride moiety?

Methodological Answer:

  • Counterion Controls : Compare free base and hydrochloride forms in parallel assays to isolate ion-specific effects .
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on biosensor chips to quantify real-time binding kinetics in physiological buffers .
  • Molecular Dynamics (MD) Simulations : Predict chloride ion interactions with receptor binding pockets .

Basic Question: What in vitro models are suitable for studying its metabolism?

Methodological Answer:

  • Pooled Human Liver Microsomes (pHLM) : Incubate with NADPH to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • Hepatocyte Cultures : Assess phase II conjugation (glucuronidation/sulfation) using LC-HRMS/MS .

Advanced Question: How can untargeted metabolomics improve detection of novel metabolites?

Methodological Answer:

  • Workflow Design : Combine reversed-phase/normal-phase LC with full-scan HRMS to capture polar and non-polar metabolites .
  • Multivariate Analysis : Apply PCA and hierarchical clustering to differentiate significant features (p < 0.01) from artifacts .
  • MS/MS Libraries : Cross-reference fragmentation patterns with databases (e.g., METLIN) for structural elucidation .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhaling hydrochloride vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Question: How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (25°C/60% RH) at pH 1–10; monitor via HPLC for decomposition products .
  • pKa Determination : Use potentiometric titration to identify protonation states affecting solubility (e.g., pyrrolidinyl N-H at pH ~9) .

Basic Question: What computational tools predict its physicochemical properties?

Methodological Answer:

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (1.5–2.5), solubility (<50 μM), and BBB permeability .
  • Molecular Docking : AutoDock Vina models interactions with targets like κ-opioid receptors (binding energy ≤ -8 kcal/mol) .

Advanced Question: How can molecular dynamics simulations resolve discrepancies in predicted vs. observed receptor binding?

Methodological Answer:

  • Force Field Optimization : Use AMBER or CHARMM with explicit solvent models to refine ligand-receptor conformational dynamics .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets to validate docking poses .

Basic Question: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

  • HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .
  • Ion-Pair Chromatography : Use heptafluorobutyric acid to enhance resolution of charged species .

Advanced Question: How do structural isomers (e.g., varying pyrrolidinyl substitution) affect analytical separation?

Methodological Answer:

  • Chiral Columns : Utilize amylose-based CSPs (Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers .
  • Cryogenic NMR : Assign stereochemistry at -40°C to reduce conformational exchange broadening .

Basic Question: What are the key regulatory considerations for laboratory use?

Methodological Answer:

  • Waste Disposal : Classify as "acute toxicity" (EPA D003) and dispose via certified hazardous waste contractors .
  • SARA Compliance : Document storage volumes to comply with Sections 311/312 (hazardous chemical reporting) .

Advanced Question: How can in silico toxicology models predict off-target effects?

Methodological Answer:

  • Proteome Screening : Use SwissTargetPrediction to identify kinase or GPCR off-targets .
  • CYP Inhibition Assays : Virtual screening against CYP3A4/2D6 isoforms to assess metabolic interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride
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2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride

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